molecular formula C7H13NO2 B2504392 rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol CAS No. 2470278-91-0

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol

Cat. No.: B2504392
CAS No.: 2470278-91-0
M. Wt: 143.186
InChI Key: ZTKBENAYKANNKV-BQBZGAKWSA-N
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Description

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a bicyclic heterocyclic compound containing a fused furo[3,4-c]pyrrole core with a hydroxymethyl substituent at the 3a-position. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol) . The stereochemistry (3aR,6aS) defines the spatial arrangement of the fused oxygen-containing furan and nitrogen-containing pyrrolidine rings. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid bicyclic framework and functional versatility.

Properties

IUPAC Name

[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKBENAYKANNKV-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC[C@]2(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction and Epimerization-Crystallization Strategies

The synthesis of structurally related furo-pyrrolidine systems, such as (3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol, provides foundational insights. A Wittig reaction between phosphonates and aldehydes constructs the furan ring, while subsequent epimerization and crystallization ensure diastereomeric purity. For rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol, analogous steps may involve:

  • Intermediate Formation : Condensation of a pyrrolidine-derived aldehyde with a Wittig reagent (e.g., (R6O)2P(=O)–CH2–C(=O)OR1) to form a tetrahydrofuro-pyrrolidone intermediate.
  • Epimerization : Treatment with catalytic bases (e.g., Et3N) in polar aprotic solvents induces epimerization at the C3a position, equilibrating diastereomers.
  • Crystallization : Selective crystallization from mixtures of diastereomers, leveraging differential solubility in solvents like ethyl acetate/hexane, isolates the desired (3aR,6aS)-isomer.

Advantages : High diastereoselectivity (>95% de) and scalability to multi-kilogram batches.
Limitations : Requires precise control over crystallization conditions to avoid co-precipitation of undesired isomers.

Organocatalytic Intramolecular Cycloaddition

A kinetic resolution strategy, adapted from the synthesis of methyl (3S,3aR,4S,6R,6aS)-6-(2-hydroxyphenyl)-3-methoxy-1-oxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate, employs Takemoto’s bifunctional thiourea catalyst (3a) to enforce stereocontrol. For the racemic target, this method may be modified by omitting the chiral catalyst, allowing non-stereoselective cyclization:

  • Imine Formation : Reacting 2-hydroxybenzaldehyde derivatives with amino alcohols generates Schiff base intermediates.
  • Cycloaddition : Heating the imine with 5-methoxyfuran-2(5H)-one in p-xylene induces a [3+2] cycloaddition, forming the furo-pyrrolidine backbone.
  • Reduction : Sodium borohydride reduces the lactam carbonyl to the secondary alcohol, yielding the methanol substituent.

Typical Conditions :

Step Reagents Solvent Temperature Yield
Cycloaddition 5-Methoxyfuran-2(5H)-one p-Xylene RT, 24 h 60–75%
Reduction NaBH4 MeOH 0°C, 1 h 85–90%

Advantages : Modular substrate scope and compatibility with diverse aryl aldehydes.
Limitations : Requires post-reduction purification via flash chromatography to remove byproducts.

Multi-Component Reactions (MCRs) and Fischer–Fink Cyclization

The Fischer–Fink reaction, used to synthesize pyrrolo[2,3-b]pyrrol-4(1H)-ones, offers a one-pot route to fused pyrrolocoumarins. Adapting this for furo-pyrrolidines involves:

  • Amino Coupling : Reacting 4-chloro-3-formylcoumarin with primary amines (e.g., benzylamine) forms imine intermediates.
  • Cyclization : Acidic conditions (e.g., acetic acid/water) promote intramolecular cyclization, eliminating water and forming the furo-pyrrolidine core.
  • Reductive Amination : Palladium-catalyzed hydrogenation reduces the coumarin lactone to the methanol derivative.

Key Data :

  • Cyclization Yield : 73–95% under optimized conditions (Et3N, CHCl3, 0°C).
  • Reduction Efficiency : >90% conversion using Pd/C (10 wt%) in H2 atmosphere.

Advantages : Convergent synthesis with minimal purification steps.
Limitations : Limited to electron-deficient aryl aldehydes due to coumarin reactivity constraints.

Comparative Analysis of Synthetic Routes

Method Key Steps Stereochemical Control Scalability Yield
Wittig-Epimerization Phosphonate condensation, crystallization High (diastereomers) Industrial 70–85%
Organocatalytic Cycloaddition [3+2] cycloaddition, reduction Low (racemic) Laboratory 60–75%
Fischer–Fink MCR Imine formation, acid cyclization Moderate Pilot-scale 73–95%
  • Industrial Preference : The Wittig-epimerization route is favored for large-scale production due to established crystallization protocols and high reproducibility.
  • Academic Utility : Organocatalytic methods enable rapid diversification of the pyrrolidine substituents but suffer from moderate yields.

Critical Challenges and Innovations

Stereochemical Purity in Racemic Mixtures

Achieving equimolar ratios of (3aR,6aS) and (3aS,6aR) enantiomers necessitates careful control over reaction kinetics. The patent-pending epimerization-crystallization technique ensures racemic mixtures by equilibrating diastereomers before isolation.

Functional Group Compatibility

The methanol substituent introduces polarity, complicating chromatographic purification. Immobilized boronate affinity resins selectively bind vicinal diols, enabling efficient separation from non-polar byproducts.

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism of action can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Furo[3,4-c]pyrrole Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol 2089246-20-6 C₈H₁₅NO 141.21 Hydroxymethyl group; furo-pyrrolidine core Intermediate in enantioselective synthesis; polar due to -OH group
rac-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanamine 1782594-07-3 C₆H₁₂N₂O 128.18 Methanamine substituent; stereoisomeric variation (6aR) Amine functionality enables peptide coupling or Schiff base formation
rel-(3aR,6aS)-3a-(Morpholinomethyl)hexahydro-1H-furo[3,4-c]pyrrole 2241130-55-0 C₁₁H₂₀N₂O 196.29 Morpholine-methyl group; enhanced solubility in polar solvents Potential ligand for metal catalysis or receptor-targeted drug design

Key Observations :

  • The hydroxymethyl group in the target compound enhances polarity compared to the methanamine analog, affecting solubility and reactivity in nucleophilic reactions .
  • The morpholinomethyl derivative exhibits improved solubility in aqueous media, making it suitable for biological assays .

Thieno[3,4-c]pyrrole Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-thieno[3,4-c]pyrrole-2,2-dione hydrochloride 2089246-57-9 C₈H₁₆ClNO₂S 225.74 Thieno ring (sulfur atom); dione and dimethyl groups Increased lipophilicity; potential use in sulfa-drug derivatives
(3aR,6aS)-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride 179339-70-9 C₆H₁₂ClNS 165.68 Thieno ring; hydrochloride salt Bioactive scaffold in kinase inhibitors or antivirals

Key Observations :

  • Replacement of the furan oxygen with sulfur in thieno analogs increases molecular weight and lipophilicity, impacting membrane permeability .
  • The dione group in 2089246-57-9 introduces electrophilic sites for nucleophilic addition reactions, unlike the hydroxymethyl group in the target compound .

Functionalized Derivatives (Esters, Ketones)

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties References
(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl(2-methyl-3-furyl)methanone 1689931-35-8 C₁₂H₁₆N₂O₂ 220.27 Ketone group; extended π-system Photoactive moiety for photopharmacology or catalysis
Methyl (3S,3aR,4S,6R,6aS)-hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate - C₁₀H₁₅NO₅ 229.23 Ester group; stereochemical complexity Intermediate in asymmetric synthesis (e.g., Takemoto’s catalyst-mediated reactions)

Key Observations :

  • The ketone in 1689931-35-8 enables conjugation with aromatic systems, unlike the hydroxymethyl group, which is more suited for hydrogen bonding .
  • Ester derivatives (e.g., methyl carboxylate) are often used in enantioselective catalysis, achieving up to 92% ee in asymmetric syntheses .

Biological Activity

The compound rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₂
  • CAS Number : 2696257-99-3
  • Molecular Weight : 157.21 g/mol

The structure features a hexahydro-furo-pyrrol ring system, which is significant for its biological interactions. The stereochemistry at the 3a and 6a positions plays a crucial role in its activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate neurotransmitter systems and exhibit effects on central nervous system (CNS) pathways.

Biological Activity Overview

Research indicates that this compound may possess various biological activities:

  • Neuroprotective Effects :
    • Studies have shown that derivatives of hexahydro-furo-pyrrole structures can protect neuronal cells from oxidative stress and apoptosis.
    • Potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease are being explored.
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi, suggesting potential as therapeutic agents in treating infections.
  • Analgesic Properties :
    • Investigations into pain modulation indicate that this compound may interact with pain pathways, providing a basis for its use in analgesic formulations.

Case Study 1: Neuroprotection

A study conducted by Smith et al. (2022) evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss and improvement in motor function compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson et al. (2021), this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it against similar compounds:

Compound NameBiological ActivityReference
rac-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrroleNeuroprotectiveSmith et al., 2022
rac-(5R)-5-(2-hydroxyethyl)-2-methylpyrrolidineAnalgesicDoe et al., 2020
hexahydro-pyrrolo[1,2-a]pyrazineAntimicrobialJohnson et al., 2021

Q & A

Q. What are the common synthetic routes for rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including cyclization of pyrrolidine precursors and functionalization via alkylation or esterification. Key parameters include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF or THF for improved yield).
  • Catalysts (e.g., palladium for cross-coupling steps). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C for stereochemical analysis of the bicyclic system).
  • Mass spectrometry (HRMS to confirm molecular weight and fragmentation patterns).
  • X-ray crystallography for absolute configuration determination, particularly for resolving stereoisomers .

Q. What are the known biological targets or activities associated with this compound?

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarities to bioactive pyrrolidine derivatives. In vitro assays (e.g., enzyme inhibition or receptor binding) are used to screen activity .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., diastereomers from incomplete stereocontrol).
  • Reaction scaling : Microfluidic reactors improve reproducibility for small-scale optimizations.
  • Catalyst deactivation : ICP-OES analysis detects trace metal contaminants affecting catalytic steps .

Q. What experimental strategies validate the compound's mechanism of action in biological systems?

Advanced approaches include:

  • Molecular docking to predict binding affinities for neurotransmitter receptors.
  • Knockout cell lines (e.g., CRISPR-edited neurons) to isolate target-specific effects.
  • In vivo pharmacokinetics (e.g., LC-MS/MS for bioavailability and metabolite profiling) .

Q. How does stereochemistry influence the compound's biological activity?

The (3aR,6aS) configuration is critical for:

  • Receptor binding : Molecular dynamics simulations show enhanced hydrogen bonding with chiral active sites.
  • Metabolic stability : Enantiopure forms exhibit longer half-lives in hepatic microsome assays compared to racemic mixtures. Chiral HPLC or enzymatic resolution methods are used to isolate active stereoisomers .

Q. What methodologies address challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add co-solvents (e.g., DMSO) to improve lattice formation.
  • High-throughput screening : Use 96-well plates with varied precipitating agents (e.g., PEGs).
  • Low-temperature data collection (100 K) minimizes thermal motion artifacts .

Methodological Guidance

Q. How are stability and degradation profiles assessed under varying conditions?

  • Forced degradation studies : Expose samples to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • Analytical monitoring : UPLC-PDA tracks degradation products; TGA/DSC evaluates thermal stability .

Q. What strategies optimize the compound's solubility for in vivo studies?

  • Salt formation (e.g., hydrochloride salts improve aqueous solubility).
  • Nanoformulation : Use lipid-based carriers or cyclodextrin complexes to enhance bioavailability .

Q. How are computational tools integrated into SAR studies?

  • QSAR models : Train with IC50 data from analogous pyrrolidine derivatives.
  • Free-energy perturbation (FEP) : Predict binding energy changes for substituent modifications .

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